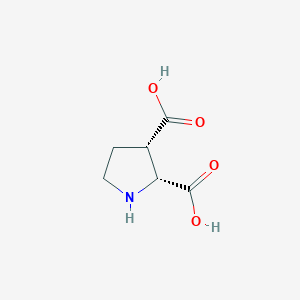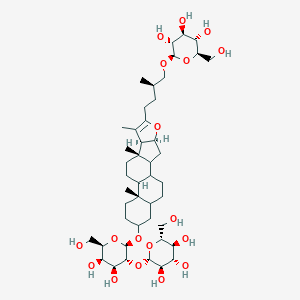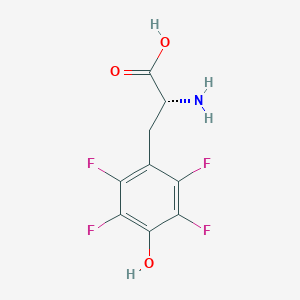
2,3,5,6-Tetrafluoro-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrafluoro-D-tyrosine (TFTY) is a fluorinated amino acid that has gained attention as a valuable tool for scientific research. TFTY is structurally similar to tyrosine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. The fluorination of TFTY enhances its properties, making it a useful probe for studying protein structure, function, and interactions.
作用机制
2,3,5,6-Tetrafluoro-D-tyrosine works by mimicking the natural amino acid tyrosine and binding to specific sites on proteins. The fluorine atoms on 2,3,5,6-Tetrafluoro-D-tyrosine alter the electronic and steric properties of the molecule, influencing its interactions with other molecules. This allows researchers to investigate the structural and functional changes that occur in proteins upon ligand binding.
生化和生理效应
2,3,5,6-Tetrafluoro-D-tyrosine has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein function in vitro. However, its effects on protein function in vivo are still being investigated.
实验室实验的优点和局限性
One of the main advantages of using 2,3,5,6-Tetrafluoro-D-tyrosine in lab experiments is its high sensitivity and specificity. It can detect subtle changes in protein conformation and activity, allowing researchers to gain insights into the underlying mechanisms of biological processes. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine is relatively easy to synthesize and incorporate into peptides and proteins.
However, there are also some limitations to using 2,3,5,6-Tetrafluoro-D-tyrosine. Its fluorine atoms can alter the properties of the protein, potentially leading to artifacts in the data. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine can be expensive and time-consuming to synthesize, limiting its use in large-scale studies.
未来方向
There are many potential future directions for 2,3,5,6-Tetrafluoro-D-tyrosine research. One area of interest is the development of new methods for synthesizing 2,3,5,6-Tetrafluoro-D-tyrosine and other fluorinated amino acids. This could lead to the creation of more diverse and versatile probes for studying protein structure and function.
Another area of research is the application of 2,3,5,6-Tetrafluoro-D-tyrosine in drug discovery and development. Its ability to modulate protein properties could be used to design new drugs with improved efficacy and specificity. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine could be used to study the mechanisms of action of existing drugs, leading to the development of new therapeutic strategies.
Conclusion:
2,3,5,6-Tetrafluoro-D-tyrosine is a promising tool for scientific research, with a wide range of applications in biochemistry, biophysics, and pharmacology. Its unique properties make it a valuable probe for studying protein structure, function, and interactions. Despite some limitations, 2,3,5,6-Tetrafluoro-D-tyrosine has the potential to drive new discoveries in the fields of drug discovery and protein engineering.
合成方法
2,3,5,6-Tetrafluoro-D-tyrosine can be synthesized using various methods, including enzymatic, chemical, and chemoenzymatic approaches. One of the most common methods is the enzymatic fluorination of L-tyrosine using the enzyme 3,5-difluoro-tyrosine hydroxylase. The resulting product is then converted to 2,3,5,6-Tetrafluoro-D-tyrosine using a chemical deprotection step.
科学研究应用
2,3,5,6-Tetrafluoro-D-tyrosine has a wide range of applications in scientific research, particularly in the fields of biochemistry, biophysics, and pharmacology. It can be used as a fluorescent probe to study protein-protein interactions, protein-ligand binding, and enzyme kinetics. 2,3,5,6-Tetrafluoro-D-tyrosine can also be incorporated into peptides and proteins to modulate their properties, such as stability, solubility, and activity.
属性
CAS 编号 |
157807-83-5 |
|---|---|
产品名称 |
2,3,5,6-Tetrafluoro-D-tyrosine |
分子式 |
C9H7F4NO3 |
分子量 |
253.15 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m1/s1 |
InChI 键 |
KFUSMUNGVKVABM-GSVOUGTGSA-N |
手性 SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@H](C(=O)O)N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |
规范 SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |
同义词 |
2,3,5,6-F4-Tyr 2,3,5,6-tetrafluorotyrosine 2,3,5,6-tetrafluorotyrosine, (L)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




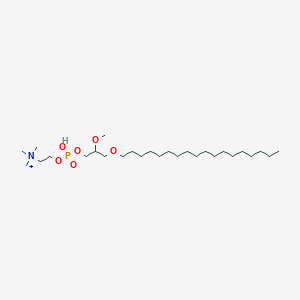
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
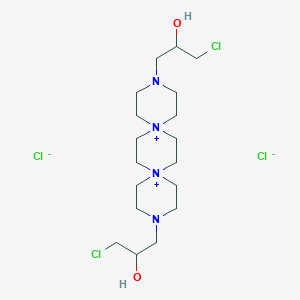

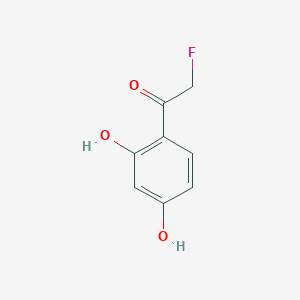
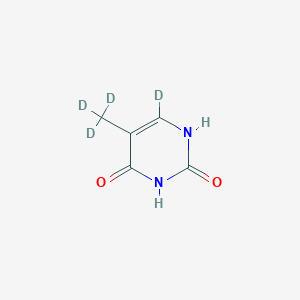
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

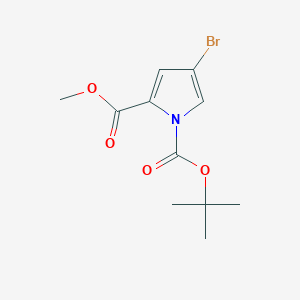
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

